Mastering the Molecular Blueprint: A Spectroscopic Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
Mastering the Molecular Blueprint: A Spectroscopic Guide to 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrazole derivatives hold a significant position due to their diverse biological activities. This guide provides a comprehensive technical overview of the spectroscopic characterization of a key exemplar, 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. Its structural complexity, featuring both a substituted pyrazole and a chloropyridine ring, presents an illustrative case for the power of modern spectroscopic techniques.
This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to provide a deeper understanding of the why behind the data—the causal links between molecular structure and spectral output. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering not just data, but a framework for interpretation that is both scientifically rigorous and practically applicable in a drug discovery and development context. Every protocol is designed to be a self-validating system, ensuring that the data obtained is both accurate and reproducible.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for all spectroscopic analysis. The following diagram illustrates the structure and the systematic numbering of the carbon and hydrogen atoms in 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine, which will be referenced throughout this guide.
Caption: Molecular structure of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a cornerstone technique for elucidating the hydrogen framework of a molecule.[1] The chemical shift of each proton provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity to neighboring protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-4' (Pyridine) | 7.8 - 8.0 | Triplet (t) | 1H | Located between two CH groups on the pyridine ring, expected to be a triplet. |
| H-3', H-5' (Pyridine) | 7.3 - 7.5 | Doublet (d) | 2H | Symmetrically disposed on the pyridine ring and coupled to H-4'. |
| C3-CH₃ (Pyrazole) | 2.4 - 2.6 | Singlet (s) | 3H | Methyl protons on the pyrazole ring, no adjacent protons to couple with. |
| C5-CH₃ (Pyrazole) | 2.2 - 2.4 | Singlet (s) | 3H | Methyl protons on the pyrazole ring, no adjacent protons to couple with. |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To determine the proton framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
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Transfer the solution to a 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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-
Data Acquisition:
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Insert the sample into the NMR spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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Data Processing:
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Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase the spectrum to ensure all peaks are in the absorptive mode.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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Integrate the peaks to determine the relative number of protons for each signal.
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Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.
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Caption: Experimental workflow for ¹H NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.[7] Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Data
A predicted ¹³C NMR spectrum can be constructed by analyzing the spectra of related pyrazole and pyridine compounds.[4][6][7] PubChem also indicates the availability of a ¹³C NMR spectrum for this compound from John Wiley & Sons, Inc.[8]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C2' (Pyridine) | 158 - 162 | Carbon attached to both nitrogen and chlorine, expected to be significantly deshielded. |
| C6' (Pyridine) | 150 - 154 | Carbon attached to nitrogen and the pyrazole ring. |
| C4' (Pyridine) | 138 - 142 | Aromatic CH carbon on the pyridine ring. |
| C3, C5 (Pyrazole) | 145 - 150 | Carbons in the pyrazole ring attached to methyl groups. |
| C3', C5' (Pyridine) | 118 - 122 | Aromatic CH carbons on the pyridine ring. |
| C4 (Pyrazole) | 95 - 100 | Carbon attached to bromine, expected to be shielded relative to other pyrazole carbons. |
| C11, C12 (Methyls) | 12 - 16 | Methyl carbons, typically found in the upfield region of the spectrum. |
Experimental Protocol: ¹³C NMR Spectroscopy
Objective: To determine the carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Methodology:
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Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.
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Data Acquisition:
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Tune the probe to the ¹³C frequency.
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Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon atom.
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A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope. A relaxation delay (e.g., 2 seconds) should be used to ensure proper signal intensity for quaternary carbons.
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-
Data Processing:
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Apply Fourier transformation, phasing, and calibration as described for ¹H NMR.
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The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
The molecular weight of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine (C₁₀H₉BrClN₃) is 286.56 g/mol .[8] Due to the presence of bromine and chlorine isotopes, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.
| m/z | Predicted Ion | Isotopic Pattern |
| 285/287/289 | [M]⁺ | The molecular ion peak will show a complex pattern due to the presence of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. The relative intensities of these peaks can be calculated based on the natural abundance of the isotopes. |
| 206/208 | [M - Br]⁺ | Loss of a bromine radical. |
| 250/252 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 171 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for ESI). The concentration should be in the low µg/mL range.
-
-
Data Acquisition:
-
Introduce the sample into the ionization source.
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For ESI-MS, the sample is infused at a low flow rate. For EI-MS, the sample is introduced into a high vacuum source and bombarded with electrons.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain insights into the molecular structure.
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Caption: Experimental workflow for Mass Spectrometry.
Conclusion
The structural elucidation of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine serves as a compelling case study in the application of modern spectroscopic methods. Through a synergistic application of ¹H NMR, ¹³C NMR, and Mass Spectrometry, a complete and unambiguous picture of its molecular architecture can be achieved. This guide has provided not only the predicted spectroscopic data but also the underlying principles and detailed experimental protocols necessary for researchers to confidently characterize this and other novel chemical entities. The ability to move from a 2D chemical drawing to a fully characterized 3D molecule is a testament to the power of these analytical techniques, which remain indispensable tools in the pursuit of new medicines and materials.
References
-
PubChem. 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-6-chloropyridine. Available from: [Link]
-
PubChem. 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile. Available from: [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. Available from: [Link]
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ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available from: [Link]
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Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis. Available from: [Link]
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ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]
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PubChem. 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile. Available from: [Link]
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Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Available from: [Link]
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SpectraBase. 6-bromo-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-methoxyphenyl)quinoline. Available from: [Link]
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Supporting Information - The Royal Society of Chemistry. Available from: [Link]
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SpectraBase. 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-4,4,8-trimethyl-4H-benzo[d][2][8]oxazine. Available from: [Link]
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NIST WebBook. Pyridine, 2-bromo-. Available from: [Link]
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Supporting Information - The Royal Society of Chemistry. Available from: [Link]
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Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]
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